Cas no 78201-01-1 (5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid)

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid
- 1,3-dimethyl-5-methoxy-4-pyrazole carboxylic acid
- Z1259335789
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- インチ: 1S/C7H10N2O3/c1-4-5(7(10)11)6(12-3)9(2)8-4/h1-3H3,(H,10,11)
- InChIKey: GUZMIQWLRGBSCK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C(=O)O)C(C)=NN1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 64.4
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75482-0.1g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
78201-01-1 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
A2B Chem LLC | AU88872-250mg |
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
78201-01-1 | 95% | 250mg |
$185.00 | 2024-04-19 | |
1PlusChem | 1P018SEG-500mg |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
78201-01-1 | 95% | 500mg |
$380.00 | 2025-03-03 | |
A2B Chem LLC | AU88872-10g |
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
78201-01-1 | 95% | 10g |
$1712.00 | 2024-04-19 | |
A2B Chem LLC | AU88872-50mg |
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
78201-01-1 | 95% | 50mg |
$105.00 | 2024-04-19 | |
A2B Chem LLC | AU88872-100mg |
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
78201-01-1 | 95% | 100mg |
$139.00 | 2024-04-19 | |
1PlusChem | 1P018SEG-1g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
78201-01-1 | 95% | 1g |
$515.00 | 2025-03-03 | |
1PlusChem | 1P018SEG-10g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
78201-01-1 | 95% | 10g |
$2025.00 | 2025-03-03 | |
A2B Chem LLC | AU88872-5g |
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
78201-01-1 | 95% | 5g |
$1167.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331278-500mg |
5-Methoxy-1,3-dimethyl-1h-pyrazole-4-carboxylic acid |
78201-01-1 | 95+% | 500mg |
¥2767.00 | 2024-07-28 |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Introduction to 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 78201-01-1) and Its Emerging Applications in Chemical Biology
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 78201-01-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile biological activities. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its pharmacological relevance and role in drug discovery. The presence of both methoxy and dimethyl substituents on the pyrazole ring introduces specific steric and electronic effects, making it a promising candidate for further exploration in medicinal chemistry.
The 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid structure exhibits a balance of lipophilicity and polarity, which is often advantageous for membrane permeability and binding affinity to biological targets. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. The carboxylic acid moiety at the 4-position provides a reactive site for further functionalization, enabling the construction of more complex derivatives with tailored biological properties.
In the realm of drug discovery, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has been investigated for its inhibitory effects on various enzymes and receptors. For instance, derivatives of this compound have shown promise in targeting enzymes involved in inflammatory pathways, such as COX-2 and LOX. The methoxy group enhances metabolic stability while maintaining biological activity, making it an attractive moiety for drug design. Additionally, the dimethyl substitution at the 1-position contributes to the compound's overall rigidity, which can improve binding affinity to protein targets.
Recent advancements in computational chemistry have facilitated the rational design of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives using molecular docking and virtual screening techniques. These approaches have allowed researchers to identify novel analogs with enhanced potency and selectivity. For example, computational studies have revealed that modifications at the 3-position can significantly modulate the compound's interaction with biological targets, leading to improved pharmacokinetic profiles.
The pharmaceutical industry has also explored 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a building block for kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the structural features of this compound, researchers have designed molecules that selectively inhibit aberrant kinase activity while minimizing off-target effects. Such efforts align with the broader goal of developing targeted therapies that address specific disease mechanisms.
Beyond its applications in drug development, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has found utility in agrochemical research. Pyrazole derivatives are known for their herbicidal and fungicidal properties, and this compound has been investigated as a precursor for novel crop protection agents. Its ability to interact with biological targets in plants makes it a valuable asset in developing sustainable agricultural solutions.
The synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through multiple pathways, including condensation reactions and catalytic processes. Modern synthetic methodologies emphasize efficiency and sustainability, ensuring that production processes are environmentally friendly while maintaining high yields. Advances in green chemistry have led to the development of solvent-free reactions and biocatalytic approaches, which align with global efforts to reduce the environmental impact of chemical manufacturing.
Future research directions for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid include exploring its potential in treating neurological disorders. Preliminary studies suggest that pyrazole derivatives may modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. By designing analogs with enhanced bioavailability and target specificity, researchers aim to develop new therapeutic strategies for these challenging neurological conditions.
In conclusion,5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 78201-01-1) is a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features make it an invaluable scaffold for drug discovery,agrochemical development,and industrial applications。As our understanding of its biological activities continues to grow,so too will its role in advancing therapeutic solutions for human health and agricultural productivity.
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